An In-depth Technical Guide to the Chemical Properties of 5-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and drug discovery.[1] Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 5-methyl-1H-indole-3-carbaldehyde, intended to serve as a valuable resource for researchers and professionals in the field.
Chemical and Physical Properties
5-methyl-1H-indole-3-carbaldehyde is an off-white to pink solid.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 5-methyl-1H-indole-3-carbaldehyde
| Property | Value | Reference(s) |
| IUPAC Name | 5-methyl-1H-indole-3-carbaldehyde | [3] |
| Synonyms | 5-Methylindole-3-carboxaldehyde, 3-Formyl-5-methylindole | [3] |
| CAS Number | 52562-50-2 | [3] |
| Molecular Formula | C₁₀H₉NO | [3] |
| Molecular Weight | 159.18 g/mol | [3] |
| Appearance | Off-white to pink solid | [2] |
| Melting Point | 148-151 °C | [2] |
| Boiling Point (Predicted) | 348.2 ± 22.0 °C | [2] |
| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 15.68 ± 0.30 | [2] |
| Solubility | Soluble in ethanol. | [4] |
Synthesis and Purification
The primary method for the synthesis of 5-methyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an electron-rich aromatic ring, such as 5-methylindole, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
5-methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure: [5]
-
In a flask maintained under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with stirring to prepare the Vilsmeier reagent.
-
In a separate flask, dissolve 5-methylindole in anhydrous DMF.
-
Slowly add the prepared Vilsmeier reagent to the 5-methylindole solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour, and then heat the mixture to 85 °C for about five hours.
-
Cool the reaction mixture and then carefully add a saturated aqueous solution of sodium carbonate until the mixture is basic. This will cause a light yellow solid to precipitate.
-
Collect the solid precipitate by filtration and dry it to obtain the crude product.
Purification
The crude 5-methyl-1H-indole-3-carbaldehyde can be purified by column chromatography.[2]
Experimental Protocol: Column Chromatography Purification
Materials:
-
Crude 5-methyl-1H-indole-3-carbaldehyde
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Petroleum ether
Procedure: [2]
-
Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (a mixture of ethyl acetate and petroleum ether, e.g., 3:1 v/v).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the ethyl acetate/petroleum ether mixture.
-
Collect the fractions containing the purified product (monitoring by thin-layer chromatography).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 5-methyl-1H-indole-3-carbaldehyde.
Spectral Data
The structure and purity of 5-methyl-1H-indole-3-carbaldehyde are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for 5-methyl-1H-indole-3-carbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.54 | br | 1H | N-H | [5] |
| 9.94 | s | 1H | CHO | [5] |
| 8.37 | d | 1H | Ar-H | [5] |
| 7.75 | d | 1H | Ar-H | [5] |
| 7.30 | d | 1H | Ar-H | [5] |
| 7.25 | dd | 1H | Ar-H | [5] |
| 2.36 | s | 3H | CH₃ | [5] |
| Solvent: DMSO-d₆, Instrument Frequency: 400 MHz |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 5-methyl-1H-indole-3-carbaldehyde
| Wavenumber (cm⁻¹) | Description |
| ~3400 | N-H stretch |
| ~1650 | C=O stretch (aldehyde) |
| ~1500-1600 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data shows a top peak at m/z 158 and a second highest peak at m/z 159, corresponding to the [M-H]⁺ and [M]⁺ ions, respectively.[3]
Chemical Reactivity
The chemical reactivity of 5-methyl-1H-indole-3-carbaldehyde is characterized by the presence of the indole nucleus and the aldehyde functional group. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The indole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the aldehyde group at the 3-position can influence the regioselectivity of such reactions.
Biological Activity and Signaling Pathways
While the specific biological activities of 5-methyl-1H-indole-3-carbaldehyde are not extensively documented, the parent compound, indole-3-carboxaldehyde, has been shown to possess significant immunomodulatory and anti-inflammatory properties.[6][7] It is plausible that the 5-methyl derivative shares some of these characteristics.
Indole-3-carboxaldehyde is known to interact with at least two key signaling pathways:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Indole-3-carboxaldehyde is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[8]
-
Toll-like Receptor 7 (TLR7) Signaling Pathway: Indole-3-carboxaldehyde has been shown to moderately inhibit the TLR7 signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent activation of pro-inflammatory responses.[6]
It is important to note that the following diagrams illustrate the established signaling pathways for the parent compound, indole-3-carboxaldehyde. Further research is required to definitively confirm that 5-methyl-1H-indole-3-carbaldehyde acts via the same mechanisms.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carboxaldehyde.
Caption: Inhibition of the TLR7 signaling pathway by indole-3-carboxaldehyde.
Safety and Handling
5-methyl-1H-indole-3-carbaldehyde is classified as an irritant.[3] The following GHS hazard statements apply:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-methyl-1H-indole-3-carbaldehyde is a valuable building block in medicinal chemistry with potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis and purification protocol, and a summary of its spectral data. While its specific biological activities are still under investigation, the known immunomodulatory effects of its parent compound, indole-3-carboxaldehyde, suggest that 5-methyl-1H-indole-3-carbaldehyde is a promising candidate for further research, particularly in the areas of inflammation and immunology. Future studies should focus on elucidating its precise mechanism of action and its potential interactions with key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-1H-indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

